molecular formula C22H28N4O5 B10964590 N-(2-methoxy-4-nitrophenyl)-4-[2-(propan-2-yloxy)benzyl]piperazine-1-carboxamide

N-(2-methoxy-4-nitrophenyl)-4-[2-(propan-2-yloxy)benzyl]piperazine-1-carboxamide

Cat. No.: B10964590
M. Wt: 428.5 g/mol
InChI Key: WPKWKDRGRDDRLZ-UHFFFAOYSA-N
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Description

N-(2-METHOXY-4-NITROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxy-nitrophenyl group and a propan-2-yloxyphenylmethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Methoxylation: Substitution of a methoxy group on the phenyl ring.

    Piperazine Formation: Formation of the piperazine ring through cyclization reactions.

    Carboxamide Formation: Introduction of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-4-NITROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

N-(2-METHOXY-4-NITROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Methylaervine: A β-carboline alkaloid with antifungal properties.

    Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.

Uniqueness

N-(2-METHOXY-4-NITROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N4O5

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-[(2-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C22H28N4O5/c1-16(2)31-20-7-5-4-6-17(20)15-24-10-12-25(13-11-24)22(27)23-19-9-8-18(26(28)29)14-21(19)30-3/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,27)

InChI Key

WPKWKDRGRDDRLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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